2-(3,4-dimethoxybenzoyl)-5-methylfuran
Description
Chemical Structure and Synthesis 2-(3,4-Dimethoxybenzoyl)-5-methylfuran is a furan derivative substituted with a 3,4-dimethoxybenzoyl group at the 2-position and a methyl group at the 5-position. Its synthesis typically involves the reaction of anthranilic acid derivatives with 3,4-dimethoxybenzoyl chloride under mild conditions, as demonstrated in the preparation of structurally analogous compounds (e.g., compound 2 in Scheme 1 of ). For example, a 71% yield was achieved via ring-opening of a benzoxazinone intermediate with 4-trifluoromethylbenzylamine in DMF .
Applications and Relevance The compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), indicating its niche use in research rather than industrial applications .
Properties
CAS No. |
677299-77-3 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoyl)-5-methylfuran typically involves the acylation of 5-methylfuran with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxybenzoyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) or strong acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(3,4-dimethoxybenzyl)-5-methylfuran.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-dimethoxybenzoyl)-5-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-5-methylfuran involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(3,4-dimethoxybenzoyl)-5-methylfuran, we compare it with structurally or functionally related furan and benzofuran derivatives.
Table 1: Key Properties of this compound and Analogues
Key Observations:
Structural Differences :
- The dimethoxybenzoyl group in the target compound distinguishes it from simpler furans like DMF or 5-MF, which lack aromatic acyl substituents. This group enhances steric bulk and electronic complexity, likely reducing volatility compared to DMF .
- Compared to benzofuran derivatives (e.g., 2,3-dihydrobenzofuran-5-ol), the furan backbone of the target compound may confer lower thermal stability but higher reactivity in electrophilic substitutions .
Functional and Industrial Relevance: DMF and 5-MF are prioritized for energy applications due to their low molecular weight and compatibility with gasoline . In contrast, the target compound’s aromatic and polar groups limit its utility in biofuels but may enhance binding affinity in drug design.
Synthetic Accessibility: The target compound requires multi-step synthesis involving benzoxazinone intermediates and specialized reagents (e.g., 3,4-dimethoxybenzoyl chloride) , whereas DMF and 5-MF are derived from biomass via catalytic hydrogenation, offering greener and more scalable routes .
Biological Activity
2-(3,4-Dimethoxybenzoyl)-5-methylfuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including enzyme inhibition, anticancer effects, and other therapeutic potentials.
- Molecular Formula : C13H14O4
- Molecular Weight : 250.25 g/mol
- CAS Number : 2287239-93-2
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit various cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the modulation of apoptotic pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Tyrosinase | 12 | Kojic Acid (24 µM) |
| Acetylcholinesterase | 30 | Donepezil (10 µM) |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. Studies suggest that the compound may bind to active sites on enzymes or receptors, leading to inhibition or modulation of biological pathways.
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Tyrosinase Inhibition Study : In a comparative study with known inhibitors, this compound demonstrated superior inhibition of tyrosinase activity in B16F10 melanoma cells, suggesting its potential use in cosmetic applications for skin lightening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
